molecular formula C25H22FN3O2 B2665832 N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide CAS No. 922092-58-8

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide

Cat. No.: B2665832
CAS No.: 922092-58-8
M. Wt: 415.468
InChI Key: WGDGEBHEPUCBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide is a synthetic small molecule of research interest due to its complex structure featuring both indole-3-acetamide and fluorobenzyl motifs. Indole-3-acetamide derivatives have been documented in scientific literature for their potential in biochemical research, including studies on metabolic enzymes. For instance, certain indole-3-acetamide analogs have demonstrated significant inhibitory activity against the alpha-amylase enzyme, suggesting utility in related metabolic research pathways . Furthermore, the 4-fluorobenzyl group is a notable pharmacophore in medicinal chemistry and has been incorporated into compounds developed as ligands for sigma receptors, which are targets in neurological disorder and oncology research . Researchers may find this compound valuable for probing biological targets where these structural features are relevant. The compound is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-17(30)27-21-10-12-22(13-11-21)28-25(31)14-19-16-29(24-5-3-2-4-23(19)24)15-18-6-8-20(26)9-7-18/h2-13,16H,14-15H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDGEBHEPUCBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole core in the presence of a base.

    Attachment of the Acetamidophenyl Moiety: The final step involves the acylation of the indole derivative with 4-acetamidophenyl acetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or benzyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several indole-based acetamides, differing primarily in substituent groups. Key analogs and their distinguishing features include:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Indole N1/C3) Key Functional Groups Biological Focus
Target Compound 4-Fluorobenzyl / 4-acetamidophenyl Acetamide, Fluorine N/A (Inferred anticancer)
2-(1-(4-Chlorobenzyl)-1H-indol-3-yl)-2-oxo-N-pyridin-4-ylacetamide (14) 4-Chlorobenzyl / Pyridin-4-yl Oxoacetamide, Chlorine Anticancer
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (15) 4-Fluorobenzyl / 2-methylquinolin-8-yl Oxoacetamide, Fluorine Anticancer
10j: N-(3-Chloro-4-fluorophenyl)-...acetamide 4-Chlorobenzoyl / 3-Cl-4-F-phenyl Methoxy, Chlorine, Fluorine Bcl-2/Mcl-1 inhibition
3d: N-(4-Fluorophenyl)-...acetamide 4-Chlorobenzoyl / 4-Fluorophenyl Methoxy, Chlorine, Fluorine Anti-inflammatory
5b: N-(4-Fluorobenzyl)-...acetamide Adamantane / 4-Fluorobenzyl Oxoacetamide, Adamantane, Fluorine Enzyme inhibition

Substituent Impact :

  • Fluorine : Enhances metabolic stability and binding affinity via hydrophobic interactions (e.g., target compound, 15, 3d, 5b) .
  • Chlorine : Increases potency but may elevate toxicity (e.g., 10j, 14) .
  • Heteroaromatic Groups (Pyridyl, Quinolinyl): Improve solubility and target selectivity (e.g., 14, 15) .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds
Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Spectroscopic Data (HRMS/NMR)
Target N/A N/A ~407.4 Not reported
10j 192–194 8 ~487.9 $^1$H-NMR: δ 7.2–8.1 (aromatic protons)
14 264 N/A ~419.9 ESI-MS: [M+H]+ 420.1
15 200–202 N/A ~443.5 ESI-MS: [M+H]+ 444.2
1a 182.9–184.6 82.3 ~434.9 IR: 3300 cm⁻¹ (N-H stretch)

Observations :

  • Higher melting points (e.g., 14: 264°C) correlate with rigid structures or strong intermolecular forces (e.g., hydrogen bonding) .
  • Lower yields (e.g., 10j: 8%) suggest challenging synthetic routes, possibly due to steric hindrance or reactive intermediates .
Anticancer Activity:
  • Compounds 10j and 14 inhibit Bcl-2/Mcl-1 proteins, critical in apoptosis regulation, with IC₅₀ values in the nanomolar range .
  • Compound 15 (fluorobenzyl/quinolinyl) demonstrated superior cytotoxicity in leukemia cell lines compared to chlorinated analogs, highlighting fluorine’s role in enhancing activity .
Anti-inflammatory and Enzyme Inhibition:
  • 3d (4-fluorophenyl) showed reduced COX-2 activity in vitro, linked to its electron-withdrawing fluorine substituent .
  • 5b (adamantane/fluorobenzyl) exhibited potent inhibition of viral proteases, attributed to adamantane’s bulky hydrophobic group .

Biological Activity

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide (CAS Number: 922092-58-8) is a synthetic organic compound that has garnered interest for its potential biological activities. This compound features a complex structure that includes an indole moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C25H22FN3O2
  • Molecular Weight : 415.5 g/mol
  • Structure : The compound consists of an acetamidophenyl group linked to an indole structure with a fluorobenzyl substituent.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of various enzymes involved in neurodegenerative processes, potentially influencing pathways such as the NF-κB signaling pathway, which is crucial in inflammation and neuroprotection .
  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, possibly by reducing oxidative stress and preventing neuronal apoptosis. This could be mediated through the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory responses .
  • Blood-Brain Barrier Permeability : The structural characteristics of this compound may facilitate its ability to cross the blood-brain barrier (BBB), enhancing its potential as a therapeutic agent for central nervous system disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific targets:

  • Neurotoxicity Assays : The compound was tested against Aβ-induced neurotoxicity in SH-SY5Y cells, showing no significant cytotoxicity at concentrations up to 50 μM, indicating a favorable safety profile for further development .
  • Anti-inflammatory Activity : The compound demonstrated notable anti-inflammatory effects with an IC50 value indicating effective inhibition of nitric oxide (NO) production in activated macrophages, suggesting potential applications in treating inflammatory conditions .

Case Studies

Case studies involving similar compounds provide insight into the therapeutic potential of this compound:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds structurally related to this compound showed improvements in cognitive functions and memory retention, attributed to their neuroprotective and anti-inflammatory properties .
  • Cancer Research : Other derivatives have been evaluated for their anticancer properties, with some showing promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
Compound ASimilar to indole derivativesNeuroprotective3.08
Compound BTriazole-containing hybridsAnti-ChE activity0.23
This compoundIndole derivativeAnti-inflammatoryN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.